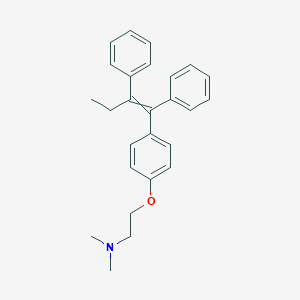

(E/Z)他莫昔芬

描述

Tamoxifen is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of breast cancer. It functions as a competitive inhibitor of estradiol, blocking its effects on target organs. The compound exists in two isomeric forms, the (E) and (Z) isomers, which have been studied for their antiestrogenic properties. The (Z) isomer, in particular, is known as an active metabolite of tamoxifen and has been the focus of various synthesis methods due to its potent activity .

Synthesis Analysis

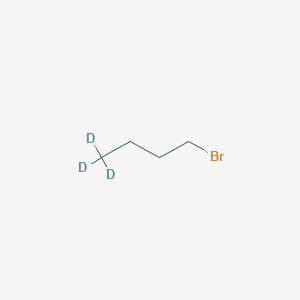

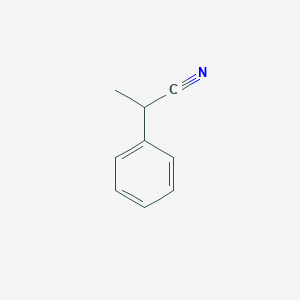

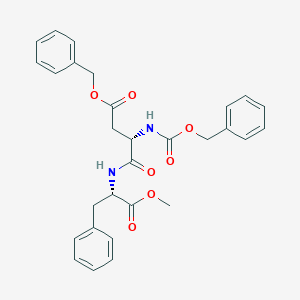

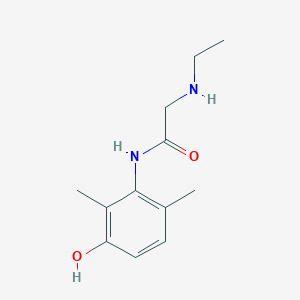

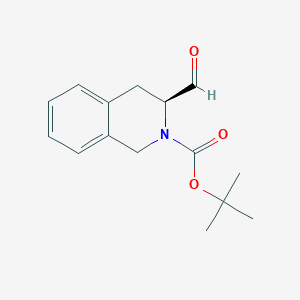

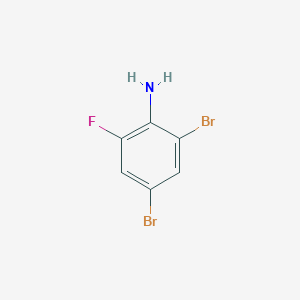

The synthesis of (Z)-4-hydroxytamoxifen has been achieved through a two-step process involving a McMurry coupling reaction followed by selective crystallization. This method utilizes 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene as a building block, providing a simple and efficient route to the desired compound . Additionally, both (E) and (Z) isomers of tamoxifen and its metabolite, hydroxytamoxifen, have been synthesized in tritium-labeled form. This labeling was accomplished by catalytic tritium-halogen exchange on brominated precursors, which is significant for studies requiring high specific activity tracers .

Molecular Structure Analysis

The molecular structure of tamoxifen consists of a triphenylethylene core with a side chain that includes a dimethylaminoethoxy group. This structure is crucial for its interaction with estrogen receptors. The (E) and (Z) isomers differ in the geometry around the double bond in the ethylene group, which can influence their biological activity and interaction with the estrogen receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tamoxifen isomers typically include halogenation and coupling reactions. The tritium labeling of tamoxifen isomers is particularly interesting as it involves a tritium-halogen exchange, which is a key step in creating high specific activity labeled compounds for research purposes .

Physical and Chemical Properties Analysis

Tamoxifen's physical and chemical properties are influenced by its molecular structure. The presence of the dimethylaminoethoxy group contributes to its solubility and ability to interact with biological molecules. The difference in the physical properties between the (E) and (Z) isomers, such as melting points and solubilities, can affect their pharmacokinetics and pharmacodynamics. These properties are essential for understanding the drug's behavior in biological systems and its therapeutic efficacy .

Relevant Case Studies

Tamoxifen has been used extensively in clinical settings, particularly for treating postmenopausal women with metastatic breast cancer. It has also shown efficacy in premenopausal women with recurrent breast cancer, proving to be as effective as ovarian ablation. In comparative trials, tamoxifen has demonstrated similar effectiveness to alternative endocrine treatments with reduced toxicity and no irreversible side effects. As adjuvant therapy, tamoxifen has significantly increased disease-free survival in postmenopausal women, especially in those with hormone-receptor-positive tumors. However, it has not been as beneficial in premenopausal women, where combination chemotherapy remains the preferred treatment .

科学研究应用

小鼠胃毒性

他莫昔芬在研究和临床中广泛用于患者,但可能导致胃毒性。在小鼠中,单次剂量可导致超过 90% 的胃壁细胞凋亡和生酶主细胞化生,而胃组织学在三周内恢复到接近正常。这种毒性通过口服和腹腔给药、不同性别和品系发生,并且与雌激素无关 (Huh 等,2012).

对骨密度的影响

在患有乳腺癌的绝经后妇女中,他莫昔芬已被证明可以保持腰椎骨密度。这项研究使用光子吸收法测量他莫昔芬对骨密度的影响,发现接受他莫昔芬治疗的女性腰椎骨密度显着增加 (Love 等,1992).

增强放射性肺纤维化

在乳房切除术后放疗期间进行他莫昔芬治疗会增加放射性肺纤维化的风险。该研究调查了接受放疗的乳腺癌患者中肺纤维化的发展情况,无论是否同时进行他莫昔芬辅助治疗。结果发现,他莫昔芬治疗与明显肺纤维化的发生率之间存在显着关联 (Bentzen 等,1996).

子宫内膜癌的风险和益处

他莫昔芬虽然会增加子宫内膜癌的风险,尤其是在绝经后妇女中,但它也是治疗某些形式的晚期子宫内膜癌的有效方法。他莫昔芬的这种双重作用使其成为一种复杂的药物,一方面支持子宫内膜癌的发展,另一方面又作为该疾病的治疗方法 (Emons 等,2020).

对认知功能的影响

一项针对接受他莫昔芬治疗的乳腺癌患者的研究探讨了他莫昔芬对认知功能的影响。研究结果表明,目前使用他莫昔芬可能会对认知功能产生不利影响,更多女性报告因记忆问题而去看医生,而非使用者。这凸显了进一步研究他莫昔芬和认知的必要性 (Paganini-Hill 和 Clark,2000).

安全和危害

Tamoxifen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes uterine cancer, affects fertility and may harm unborn children . It may be passed in the milk and harm children . Tamoxifen is known to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in humans .

未来方向

The future direction of Tamoxifen is centered on overcoming its resistance as well as repurposing of Tamoxifen in wider cancer settings . Targeting LEM4 as a biomarker for predicting Tamoxifen resistance in ER-positive breast cancer could be a viable research area in the future to overcome Tamoxifen resistance .

属性

IUPAC Name |

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860081 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine | |

CAS RN |

7728-73-6 | |

| Record name | (E,Z)-Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

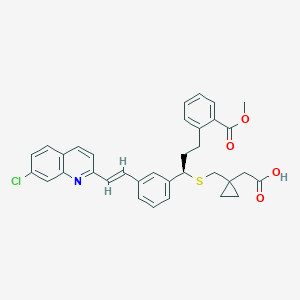

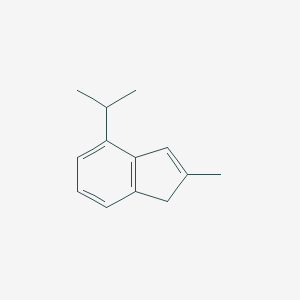

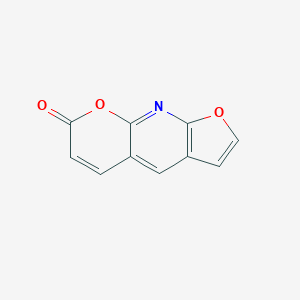

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)